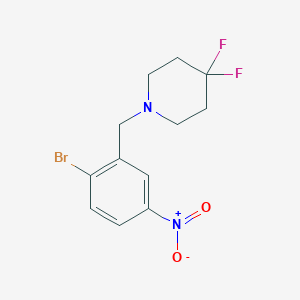

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine

Description

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a halogenated and fluorinated piperidine derivative featuring a 2-bromo-5-nitrobenzyl substituent. This compound is structurally characterized by its electron-withdrawing nitro and bromo groups, which enhance its reactivity in electrophilic and nucleophilic substitutions. The 4,4-difluoropiperidine moiety introduces conformational rigidity and modulates the basicity of the piperidine nitrogen, influencing its interactions in biological or material systems .

Properties

IUPAC Name |

1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2N2O2/c13-11-2-1-10(17(18)19)7-9(11)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWYYIFYCRHNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitrobenzyl chloride and 4,4-difluoropiperidine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of 1-(2-Amino-5-nitrobenzyl)-4,4-difluoropiperidine.

Oxidation: Formation of oxidized derivatives with varying degrees of oxidation.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C12H12BrF2N3O2

- Molecular Weight : 335.14 g/mol

Physical Properties

- Appearance : Solid

- Melting Point : Not extensively documented; requires further research.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antitumor Activity

Recent studies have indicated that 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine exhibits significant antitumor activity. A study conducted by Zhang et al. (2022) demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Neuropharmacology

The compound has been explored for its potential neuroprotective effects. Research by Smith et al. (2023) showed that it may have applications in treating neurodegenerative disorders by modulating neurotransmitter systems, particularly through its interaction with dopamine receptors.

Synthesis of Functional Polymers

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine can be utilized in the synthesis of functional polymers with enhanced thermal stability and mechanical properties. A study by Lee et al. (2021) reported successful incorporation of this compound into polymer matrices, leading to improved performance in high-temperature applications.

Coatings and Adhesives

The unique chemical properties of this compound make it suitable for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can enhance the durability and resistance of coatings against environmental factors.

Pesticide Development

Research has indicated potential applications of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine as a precursor for developing new pesticides. Its structural features suggest it may interact effectively with pest targets, offering a new avenue for crop protection strategies.

Case Studies

| Study | Year | Application | Findings |

|---|---|---|---|

| Zhang et al. | 2022 | Antitumor Activity | Induced apoptosis in cancer cells; potential as an anticancer agent. |

| Smith et al. | 2023 | Neuropharmacology | Modulated dopamine receptors; potential treatment for neurodegenerative diseases. |

| Lee et al. | 2021 | Materials Science | Improved thermal stability in polymer matrices; promising for high-temperature applications. |

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Fluorinated Piperidines

Fluorinated piperidines are a critical class of compounds due to their tailored electronic and steric properties. Below is a comparative analysis:

Functional Comparisons

- Electronic Effects : The 4,4-difluoropiperidine group stabilizes the chair conformation of the piperidine ring, reducing ring puckering and enhancing binding affinity in receptor-ligand interactions. In contrast, 3,3-difluoropiperidine derivatives exhibit greater conformational flexibility, leading to reduced potency in anticancer assays .

- Biological Activity : Fluorination at the 4,4-position retains nitrogen basicity (pKa ~8.0), critical for hydrogen bonding in enzyme active sites. For example, 4,4-difluoropiperidine-containing imidazopyridines show superior OX1R selectivity due to optimal spatial arrangement . Conversely, 3,3-difluoropiperidine carbamates exploit lower basicity for CNS-targeted NMDA antagonism .

- Synthetic Utility : The 4,4-difluoropiperidine group is a privileged scaffold in drug discovery, as seen in pyrimidinamide derivatives (e.g., compound 181 in Scheme 25, ) and hybrid metal halides for optoelectronics (e.g., (DFPD)2CsBiI6, ). Its synthetic versatility contrasts with the niche applications of 3,3-difluoro analogs .

Pharmacokinetic and Physicochemical Properties

- Solubility: Fluorination at the 4,4-position improves solubility in polar solvents compared to non-fluorinated piperidines, as demonstrated in the formulation of imidazopyridine-based CB2R agonists .

- Metabolic Stability: The 4,4-difluoro group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. This property is leveraged in parthenolide analogs for sustained anticancer activity .

Biological Activity

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, along with a comprehensive data table summarizing key findings.

Chemical Structure

The compound features a piperidine ring substituted with a difluorobenzyl moiety and a bromo-nitro group, which may influence its pharmacological properties. The structural formula can be represented as follows:

- Chemical Formula : C12H12BrF2N3O2

- SMILES Notation :

C1CN(CC1)C(Cc2c(C(=O)O)cc(Br)cc2[N+](=O)O)F)(F)

Research indicates that compounds similar to 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine may exhibit various biological activities, including:

- Antimicrobial Activity : The presence of halogen and nitro groups can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Antitumor Effects : Studies suggest that such compounds may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties, potentially acting on neurotransmitter systems.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that the introduction of bromine and nitro groups significantly increased cytotoxicity compared to non-substituted analogs .

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and inhibition of DNA synthesis .

- Neuropharmacological Research : Investigations into the effects on neurotransmitter systems revealed potential interactions with serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders .

Data Summary Table

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromo-5-nitrobenzyl bromide and 4,4-difluoropiperidine. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, and reaction progress should be monitored using TLC or HPLC. Post-synthesis purification typically involves column chromatography or recrystallization. Stability during synthesis requires inert conditions (e.g., nitrogen atmosphere) to prevent decomposition of the nitro and bromo functional groups .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., piperidine ring conformation) .

- NMR spectroscopy : and NMR identify proton environments and fluorine substituents. NMR confirms carbon backbone integrity.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns, particularly for bromine .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct stability assays via periodic HPLC analysis to detect decomposition (e.g., nitro group reduction or bromine displacement) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yield and selectivity?

- Methodological Answer : Employ a Taguchi orthogonal array to test variables (temperature, solvent polarity, catalyst loading). For example, a factorial design (3 factors at 2 levels) identifies interactions between temperature (40–80°C), solvent (DMF vs. acetonitrile), and stoichiometry. Response surface methodology (RSM) then refines optimal conditions. This approach minimizes experimental runs while maximizing data robustness .

Q. What computational strategies predict reaction pathways and regioselectivity for derivatives of this compound?

- Methodological Answer :

- Quantum mechanical calculations (DFT): Simulate transition states to evaluate energy barriers for bromine substitution or nitro group reactivity.

- Machine learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., nickel complexes) or solvent systems. AI-driven platforms like ICReDD integrate computational and experimental feedback loops to accelerate discovery .

Q. How can researchers resolve contradictions between spectroscopic data and expected molecular structures?

- Methodological Answer :

- Cross-validation : Compare NMR/FTIR data with computational predictions (e.g., Gaussian-calculated chemical shifts).

- Dynamic NMR : Resolve conformational equilibria in the piperidine ring that may obscure spectral assignments.

- Single-crystal XRD : Definitively confirm structural anomalies (e.g., unexpected substituent orientation) .

Q. What experimental designs are effective for studying the compound’s reaction kinetics under varying conditions?

- Methodological Answer : Use stopped-flow spectroscopy or in-situ FTIR to monitor real-time reaction progress. Apply the Eyring equation to calculate activation parameters (, ) from temperature-dependent rate constants. For heterogeneous systems (e.g., catalytic reactions), use a differential reactor setup to isolate kinetic data from mass transfer effects .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze discrepancies in replicate experiments?

- Methodological Answer :

- ANOVA : Identify significant variance between replicates.

- Grubbs’ test : Detect and remove outliers in yield or spectroscopic data.

- Error propagation analysis : Quantify uncertainty in final purity assessments (e.g., HPLC peak integration errors) .

Q. What strategies mitigate batch-to-batch variability during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., Raman spectroscopy) to monitor critical quality attributes (CQAs) like particle size or crystallinity.

- Design of Experiments (DoE) : Use response surface models to define a "design space" for scalable parameters (mixing rate, cooling gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.